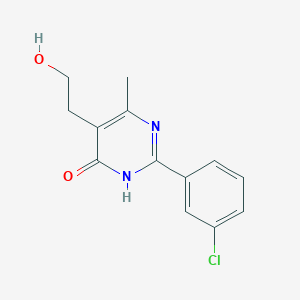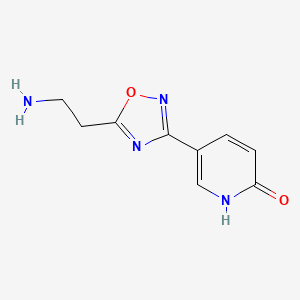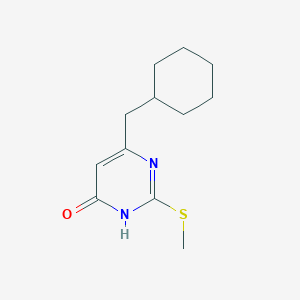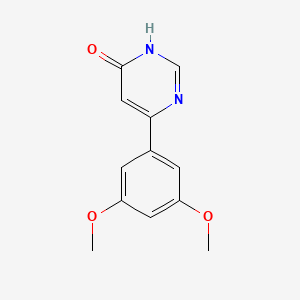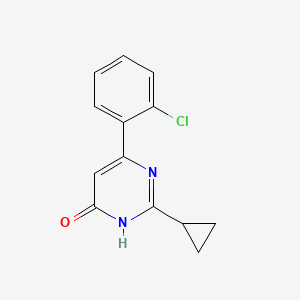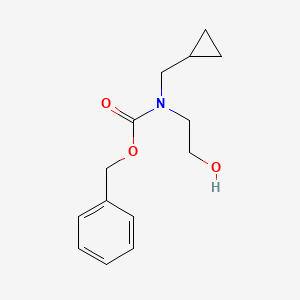
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
Vue d'ensemble
Description
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a hydroxyethyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylmethylamine with 2-hydroxyethyl isocyanate to form the intermediate cyclopropylmethyl-(2-hydroxyethyl)-carbamate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-(2-oxoethyl)-carbamic acid benzyl ester.
Reduction: Formation of cyclopropylmethyl-(2-hydroxyethyl)-carbinol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The hydroxyethyl group can form hydrogen bonds, while the cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid methyl ester
- Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid ethyl ester
- Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid propyl ester
Uniqueness
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate stands out due to its benzyl ester moiety, which imparts unique chemical properties and reactivity. This makes it more versatile for certain applications compared to its methyl, ethyl, and propyl ester counterparts .
Propriétés
IUPAC Name |
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-8-15(10-12-6-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHLJRWTIYSXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


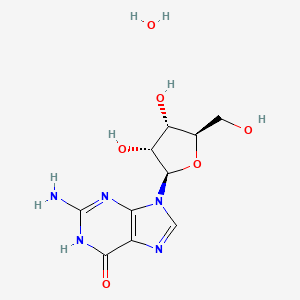
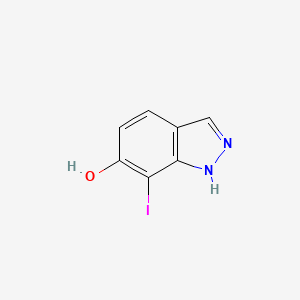
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)
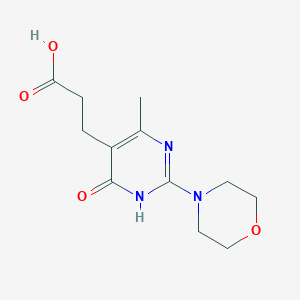
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)
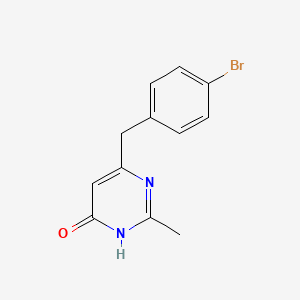
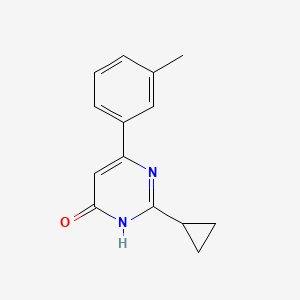
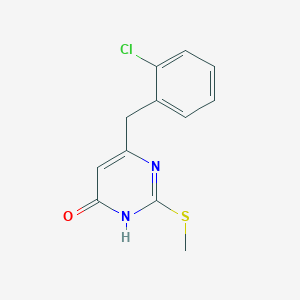
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
